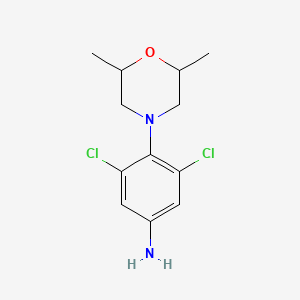

3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-二氯-4-(2,6-二甲基吗啉基)苯胺是一种有机化合物,其分子式为C12H16Cl2N2O。它是苯胺的衍生物,其中苯胺环被两个氯原子和一个吗啉基取代。 由于其独特的化学性质,该化合物在各种化学和工业应用中被使用 .

准备方法

合成路线和反应条件

3,5-二氯-4-(2,6-二甲基吗啉基)苯胺的合成通常涉及在特定条件下使3,5-二氯苯胺与2,6-二甲基吗啉反应。 一种常用的方法包括使用催化加氢过程,然后进行Bamberger重排 。该方法高效实用,可提供高产率和纯度的最终产物。

工业生产方法

在工业环境中,该化合物的生产通常涉及连续流动反应器,以确保更环保、更高效的过程。 在一锅法中使用催化加氢和Bamberger重排,由于其更高的总产率和减少的环境影响而受到青睐 .

化学反应分析

反应类型

3,5-二氯-4-(2,6-二甲基吗啉基)苯胺经历各种化学反应,包括:

氧化: 该反应会导致相应的硝基化合物的形成。

还原: 还原反应可以将硝基转化回胺。

取代: 在适当条件下,化合物中的卤素原子可以被其他官能团取代。

常用试剂和条件

这些反应中常用的试剂包括用于还原的氢气、用于氧化的氧化剂(如高锰酸钾)以及用于取代反应的亲核试剂。条件根据所需的反应而异,但通常涉及控制温度和压力,以确保最佳产率。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可以产生硝基衍生物,而取代反应可以产生各种官能化的苯胺衍生物。

科学研究应用

3,5-二氯-4-(2,6-二甲基吗啉基)苯胺在科学研究中有多种应用:

化学: 它用作合成各种有机化合物的中间体。

生物学: 该化合物因其潜在的生物活性及其与生物分子的相互作用而被研究。

医学: 正在进行研究以探索其潜在的治疗应用。

工业: 它用于生产染料、除草剂和其他工业化学品.

作用机制

3,5-二氯-4-(2,6-二甲基吗啉基)苯胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以抑制某些酶或受体,从而导致各种生物效应。 具体的途径和靶标取决于具体的应用和使用环境 .

相似化合物的比较

类似化合物

- 2,3-二氯苯胺

- 2,4-二氯苯胺

- 2,5-二氯苯胺

- 2,6-二氯苯胺

- 3,4-二氯苯胺

- 3,5-二氯苯胺

独特性

与其他二氯苯胺相比,3,5-二氯-4-(2,6-二甲基吗啉基)苯胺因吗啉基的存在而独一无二,该基团赋予其独特的化学和生物学性质。 这使其在特定的工业和研究应用中特别有价值 .

生物活性

3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline is a compound of significant interest due to its biological activity, particularly in the context of nephrotoxicity and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a dichloroaniline core with a morpholine substituent. The presence of chlorine atoms and the morpholine group significantly influence its biological interactions.

Nephrotoxicity

Recent studies have indicated that this compound and its metabolites exhibit nephrotoxic effects. The nephrotoxic potential is primarily attributed to the bioactivation of the compound into reactive metabolites that can damage renal cells.

-

Mechanism of Action :

- The primary mechanism involves N-oxidation leading to the formation of nephrotoxic metabolites such as 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 4-amino-2,6-dichlorophenol (4-A-2,6-DCP) .

- In vitro studies demonstrated that these metabolites can disrupt renal function by reducing the uptake of critical substances like p-aminohippurate (PAH) and tetraethylammonium (TEA), indicating impaired renal tubular function .

- Case Studies :

Antiviral Potential

Emerging research suggests that compounds similar to this compound may have antiviral properties. For instance, derivatives with similar structures have been explored for their ability to inhibit viral replication in host cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Research Findings

The biological activity of this compound has been documented through various research efforts:

- In Vitro Studies : These studies have shown that the compound can lead to cytotoxicity in renal cell lines due to the formation of reactive metabolites that cause oxidative stress and cellular damage.

- In Vivo Studies : Animal model studies indicate significant nephrotoxic effects when administered at certain dosages. The toxicological profile suggests that careful consideration is needed when evaluating this compound for therapeutic use.

属性

分子式 |

C12H16Cl2N2O |

|---|---|

分子量 |

275.17 g/mol |

IUPAC 名称 |

3,5-dichloro-4-(2,6-dimethylmorpholin-4-yl)aniline |

InChI |

InChI=1S/C12H16Cl2N2O/c1-7-5-16(6-8(2)17-7)12-10(13)3-9(15)4-11(12)14/h3-4,7-8H,5-6,15H2,1-2H3 |

InChI 键 |

WEGDUZQLXNPZNH-UHFFFAOYSA-N |

规范 SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2Cl)N)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。